molecular formula C22H20N2O2S B12457625 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B12457625
M. Wt: 376.5 g/mol
InChI Key: QBUGFDFLTWEDHV-UHFFFAOYSA-N
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Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the butan-2-yl group. The phenyl group is then attached to the benzoxazole ring, and finally, the thiophene-2-carboxamide moiety is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The scalability of the process would be a key consideration to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: The compound may have potential as a probe or marker in biological studies, helping to elucidate biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the development of new drugs or treatments.

    Industry: The compound’s unique properties might make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide include other benzoxazole derivatives, thiophene derivatives, and carboxamide-containing compounds. Examples include benzylamine and various biogenic volatile organic compounds .

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds might not be suitable for.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N2O2S/c1-3-14(2)16-8-11-19-18(13-16)24-22(26-19)15-6-9-17(10-7-15)23-21(25)20-5-4-12-27-20/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

QBUGFDFLTWEDHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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